5-(Pyrrolidin-1-yl)picolinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

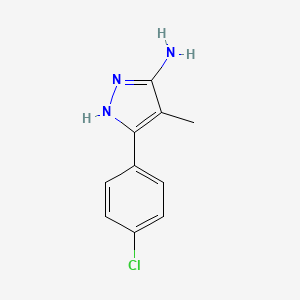

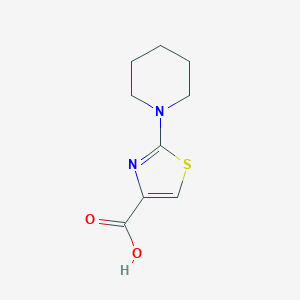

5-(Pyrrolidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a specialty product used for proteomics research applications .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 5-(Pyrrolidin-1-yl)picolinaldehyde, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of 5-(Pyrrolidin-1-yl)picolinaldehyde is represented by the SMILES notation: C1CCN(C1)C2=CN=C(C=C2)C=O . This indicates that the compound contains a pyrrolidine ring attached to a picolinaldehyde group.Chemical Reactions Analysis

The pyrrolidine ring in 5-(Pyrrolidin-1-yl)picolinaldehyde is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Synthesis of Substituted Pyrrolidines

A study by Chaulagain et al. (2013) highlights the use of picolinaldehyde in the enantioselective synthesis of substituted pyrrolidines. This process involves a three-component coupling reaction with amino acids and activated olefins, utilizing a catalyst complex derived from chiral diamines and copper triflate in conjunction with chelating aldehydes like 4-substituted-2-picolinaldehydes (Chaulagain, Felten, Gilbert, & Aron, 2013).

Creation of N-Heterocyclic Carbenes (NHCs)

Hutt and Aron (2011) report on the production of imidazo[1,5-a]pyridinium ions via a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde. This method provides an efficient route to create NHCs, allowing for the inclusion of diverse functionalities and chiral substituents (Hutt & Aron, 2011).

Applications in Metal Complexes and CO2 Binding

Stichauer et al. (2017) describe the usage of picolinaldehyde in creating rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands. These compounds can bind CO2 via a dearomatization/rearomatization reaction sequence, showing potential in CO2 capture and storage (Stichauer et al., 2017).

Chemoenzymatic Dynamic Kinetic Resolutions

Felten, Zhu, and Aron (2010) identify metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. These catalysts are beneficial for chemoenzymatic dynamic kinetic resolutions, providing a cost-effective and environmentally friendly approach to produce amino acids (Felten, Zhu, & Aron, 2010).

Synthesis of Pyridine and Picolines

Kulkarni et al. (1994) explore the synthesis of pyridine and picolines from ethanol using modified ZSM-5 catalysts, highlighting the role of picolinaldehyde in this process. This method demonstrates an innovative approach to creating these compounds non-oxidatively from ethanol and ammonia (Kulkarni, Rao, Subrahmanyam, & Rao, 1994).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-pyrrolidin-1-ylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDZKSRORJIVAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CN=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640246 |

Source

|

| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyrrolidin-1-yl)picolinaldehyde | |

CAS RN |

892501-98-3 |

Source

|

| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)